Quinuclidine-4-carboxylic acid

Catalog No.
S733338
CAS No.
55022-88-3
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine-4-carboxylic acid

CAS Number

55022-88-3

Product Name

Quinuclidine-4-carboxylic acid

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11)

InChI Key

XXPLDHNFTITERR-UHFFFAOYSA-N

SMILES

C1CN2CCC1(CC2)C(=O)O

Canonical SMILES

C1CN2CCC1(CC2)C(=O)O

Alkaline Phosphatase Inhibitors

Antibacterial Agents

Synthesis of 4-Hydroxy-2-quinolones

Catalyst and Chemical Building Block

Synthesis of Fused Ring Systems

Catalyst and Chemical Building Block

Quinuclidine-4-carboxylic acid is a bicyclic compound characterized by its quinuclidine structure, which consists of a nitrogen-containing bicyclic framework. Its molecular formula is C8H13NO2C_8H_{13}NO_2, and it features a carboxylic acid functional group at the 4-position of the quinuclidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Decarboxylation: Under certain conditions, quinuclidine-4-carboxylic acid can lose carbon dioxide, leading to the formation of quinuclidine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Amidation: Reacting with amines can yield amides, expanding its utility in drug development .

Quinuclidine-4-carboxylic acid exhibits various biological activities that make it a candidate for pharmacological applications. Research indicates that derivatives of this compound may possess antileishmanial properties, showing efficacy against Leishmania species. Additionally, compounds related to quinuclidine structures have been investigated for their potential as analgesics and anti-inflammatory agents .

Several synthesis methods have been developed for quinuclidine-4-carboxylic acid:

  • From Isatin: A common method involves reacting isatin with acetone in the presence of an alkali to produce quinuclidine derivatives.
  • Three-component synthesis: This method combines different reactants to form the desired compound in a single reaction step.
  • Hydrolysis of Quinuclidine Derivatives: Hydrolyzing certain quinuclidine derivatives can yield quinuclidine-4-carboxylic acid directly .

Quinuclidine-4-carboxylic acid has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing various bioactive compounds.
  • Research Tool: Its derivatives are used in studies exploring receptor interactions and enzyme inhibition.
  • Chemical Intermediates: The compound is utilized in the production of more complex molecules in organic synthesis .

Interaction studies involving quinuclidine-4-carboxylic acid focus on its binding affinity and activity against specific biological targets. For instance, research has shown that certain derivatives can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses. These studies are crucial for understanding how modifications to the quinuclidine structure affect biological activity and therapeutic potential .

Quinuclidine-4-carboxylic acid shares structural similarities with several other compounds, which allows for comparative analysis:

Compound NameStructure TypeUnique Features
QuinuclidineTertiary amineBasic structure without carboxylic group
3-QuinuclidoneKetone derivativeContains a carbonyl group instead of carboxyl
4-AminoquinuclidineAmino derivativeSubstituted at the 4-position with an amino group
1-Azabicyclo[2.2.2]octaneStructural isomerDifferent functional group positioning

Quinuclidine-4-carboxylic acid stands out due to its unique carboxylic acid functionality, which influences its reactivity and biological interactions compared to these similar compounds .

XLogP3

-2

Dates

Modify: 2023-08-15

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